nonan-5-amine hydrochloride
Description
Overview of Aliphatic Primary Amine Hydrochlorides as a Class of Organic Salts
Aliphatic primary amines are derivatives of ammonia (B1221849) where one hydrogen atom is replaced by an alkyl group. purdue.eduwikipedia.org They are basic compounds due to the lone pair of electrons on the nitrogen atom, which can accept a proton. wikipedia.orgsavemyexams.com When reacted with a strong acid like hydrochloric acid, they form ammonium (B1175870) salts, in this case, primary alkyl amine hydrochlorides. purdue.edusavemyexams.com This reaction neutralizes the amine's basicity and results in the formation of an ionic salt. purdue.edusavemyexams.com
The general structure of a primary alkyl amine hydrochloride is R-NH₃⁺Cl⁻, where 'R' represents an alkyl group. The length and branching of the alkyl chain significantly influence the physical properties of the salt, such as its melting point and solubility. While shorter-chain amine hydrochlorides are generally soluble in water, the solubility tends to decrease as the hydrocarbon chain becomes longer and more lipophilic. savemyexams.comsavemyexams.com
Historical Context and Evolution of Research on Amine Hydrochloride Compounds
The study of amines and their salts has a long history, intertwined with the development of organic chemistry. Initially isolated from natural sources, these compounds, known as alkaloids, were recognized for their physiological effects. purdue.edu The ability to form salts with acids was a key characteristic used in their isolation and purification. purdue.edu
In more recent times, research into amine hydrochlorides has become more specialized. For instance, studies have focused on their role as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.aiontosight.ai The formation of amine hydrochloride salts can sometimes be an unwanted byproduct in industrial processes, such as in the synthesis of isocyanates, prompting research into methods for their conversion back to the free amine. gla.ac.uk Modern research also explores novel applications, such as their use as bifunctional reagents in organic synthesis, where both the amine and the chloride components participate in the reaction. rsc.org
Structural Significance of Nonan-5-amine Hydrochloride within Alkyl Amine Chemistry
This compound, with the chemical formula C₉H₂₂ClN, holds a specific position within the broader class of alkyl amine hydrochlorides. bldpharm.combldpharm.com Its structure consists of a nine-carbon chain (nonane) with the amino group attached to the fifth carbon atom. This symmetrical placement of the amino group on the carbon chain is a notable feature. The hydrochloride salt is formed by the protonation of this primary amine group.
The "nonan-" prefix indicates the presence of a nine-carbon backbone, and "-5-amine" specifies the location of the amino group on the fifth carbon. The term "hydrochloride" signifies the salt formed with hydrochloric acid.
Current Research Landscape and Academic Relevance of this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its relevance can be inferred from the broader context of amine hydrochloride research. Compounds with similar structures are used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For example, related amine hydrochlorides are used as intermediates in the production of anesthetics and analgesics. ontosight.ai
The study of such compounds contributes to a deeper understanding of reaction mechanisms, such as nucleophilic substitution and addition-elimination reactions, where amines act as nucleophiles. savemyexams.com Furthermore, research into the physical properties of amine hydrochlorides, such as their triboelectric properties, is relevant to the pharmaceutical industry for controlling issues related to powder handling during manufacturing. nih.gov The investigation of amine hydrochlorides in various chemical reactions, like the radical aminochlorination of maleimides, highlights their potential for creating novel chemical transformations. rsc.org
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₂₂ClN |
| Molecular Weight | 179.73 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-Nonylamine hydrochloride, 1-Butylpentylamine hydrochloride |
Data sourced from multiple chemical suppliers and databases. bldpharm.combldpharm.comchemicalbook.com
Properties
CAS No. |
71847-27-3 |
|---|---|
Molecular Formula |
C9H22ClN |
Molecular Weight |
179.7 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Nonan 5 Amine Hydrochloride
Direct Reductive Amination Pathways for Nonan-5-amine Hydrochloride Synthesis
Direct reductive amination represents a streamlined approach to the synthesis of this compound, primarily involving the conversion of a carbonyl group to an amine in a single conceptual step. wikipedia.org This method is favored for its efficiency and is widely applied in industrial settings.
Catalytic Hydrogenation Routes to this compound
Catalytic hydrogenation is a prominent method for the synthesis of amines from nitriles or other precursors. google.com In the context of this compound, this would typically involve the catalytic hydrogenation of a suitable nitrile precursor in the presence of a catalyst. The process for preparing primary amines through catalytic hydrogenation of nitriles is often conducted in the presence of ammonia (B1221849) at temperatures ranging from 80° to 200°C. google.com To achieve saturated primary amines, a two-stage hydrogenation process can be employed, with initial temperatures of 80° to 140°C, followed by a second stage at 140° to 180°C. google.com The pressure for these reactions is generally maintained between 1.0 and 6.0 MPa. google.com The addition of ammonia is crucial as it improves the selectivity of the reaction and suppresses side reactions. google.com
Commonly used catalysts for such hydrogenations include nickel-containing supported catalysts. google.com For instance, a catalyst containing magnesium and nickel in a coprecipitated form has been shown to be effective. google.com The choice of catalyst and reaction conditions is critical for maximizing the yield and selectivity towards the desired primary amine.
Reductive Amination of Corresponding Ketones to Primary Amines and Subsequent Salt Formation
A more direct route to nonan-5-amine is the reductive amination of nonan-5-one. This reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the primary amine. wikipedia.orgyoutube.com The entire process is often carried out in one pot. wikipedia.org
The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration to form an imine. wikipedia.org The imine is subsequently reduced to the final amine product. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) being common choices. youtube.comorganic-chemistry.org Catalytic hydrogenation using platinum, palladium, or nickel catalysts is also a viable method for the reduction step. wikipedia.org
The reaction conditions are typically neutral or weakly acidic to facilitate both imine formation and reduction. wikipedia.org Once the nonan-5-amine free base is synthesized, it is converted to the more stable hydrochloride salt by treatment with hydrochloric acid. ontosight.ai This salt formation makes the compound easier to handle and store. ontosight.ai
Multistep Organic Synthesis of this compound Precursors
For more complex synthetic strategies or when starting from simpler building blocks, a multistep approach is necessary to construct the nonan-5-amine backbone and introduce the necessary functional groups.
Carbon-Carbon Bond Formation Methodologies Leading to the Nonyl Skeleton
The construction of the nine-carbon (nonyl) skeleton is a foundational step in the multistep synthesis of nonan-5-amine. Various carbon-carbon bond-forming reactions can be utilized to assemble this framework from smaller, more readily available molecules. libretexts.org The choice of method depends on the desired substitution pattern and the availability of starting materials.
Some of the key strategies for carbon-carbon bond formation include:
Grignard Reactions: The addition of a Grignard reagent to a carbonyl compound is a classic and versatile method for forming new carbon-carbon bonds. alevelchemistry.co.uk For instance, a butylmagnesium halide could be reacted with a five-carbon aldehyde or ketone to construct the nonyl skeleton.
Wittig Reaction: This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde into an alkene, effectively joining two carbon fragments. alevelchemistry.co.ukpharmacy180.com Subsequent hydrogenation of the resulting alkene would yield the saturated nonyl chain.
Aldol (B89426) Condensation: The aldol reaction creates a new carbon-carbon bond by reacting two carbonyl compounds to form a β-hydroxy carbonyl compound. alevelchemistry.co.ukresearchgate.net This can be a powerful tool for building larger carbon skeletons.
Heck Reaction: This palladium-catalyzed reaction forms a substituted alkene from an unsaturated halide and an alkene, providing another route to assemble the carbon framework. alevelchemistry.co.uk
These methods offer a high degree of flexibility in designing synthetic routes to the nonyl skeleton, allowing for the strategic placement of functional groups for subsequent transformations.
Amine Introduction and Hydrochloride Salt Formation
Once the nonyl skeleton is assembled, the next critical step is the introduction of the amine group at the 5-position. Amines are organic compounds derived from ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. byjus.comwikipedia.org The nitrogen atom in an amine has a lone pair of electrons, making it basic. wikipedia.org
Several methods can be employed to introduce the amine functionality:
From Alkyl Halides: A common method is the reaction of an alkyl halide with ammonia or an amine. wikipedia.org In this case, 5-bromononane (B6235999) could be reacted with ammonia to produce nonan-5-amine.
Reduction of Nitro Compounds: If a nitro group is introduced onto the nonyl skeleton, it can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation.
Gabriel Synthesis: This method provides a way to synthesize primary amines from phthalimide (B116566). byjus.com The potassium salt of phthalimide is reacted with an alkyl halide, followed by hydrolysis to release the primary amine. byjus.com
Following the synthesis of nonan-5-amine, the final step is the formation of the hydrochloride salt. This is achieved by reacting the amine with hydrochloric acid. ontosight.ai The resulting salt is typically a stable, crystalline solid. ontosight.ai
Optimization of Reaction Conditions and Yield for this compound Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound in any synthetic route. Several factors can be systematically investigated to achieve the most efficient process.
Key parameters for optimization include:
Reactant Stoichiometry: The molar ratio of reactants can significantly impact the reaction outcome. For instance, in reductive amination, the relative amounts of the ketone, amine source, and reducing agent need to be carefully controlled.
Catalyst Selection and Loading: In catalytic processes like hydrogenation, the choice of catalyst and its concentration are critical. Different catalysts will exhibit varying activities and selectivities. google.com
Temperature and Pressure: These parameters have a profound effect on reaction rates and equilibria. For example, in catalytic hydrogenation, specific temperature and pressure ranges are necessary for optimal performance. google.com
Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to maximize product formation while minimizing side reactions.
A systematic approach to optimization, often involving Design of Experiments (DoE), can be employed to efficiently explore the effects of these variables and identify the ideal conditions for the production of this compound. For example, in a reported synthesis of N-benzylhydroxylamine hydrochloride, the amounts of reactants, reaction temperature, and feed flow rate were systematically investigated to achieve an optimal yield of 75%. mdpi.com
Below is an interactive data table summarizing the optimization of reaction conditions for a generic amination reaction, illustrating the principles discussed.
| Entry | Reactant A (equiv) | Reactant B (equiv) | Catalyst (mol%) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 1.0 | 1.2 | 5 | 25 | Dichloromethane | 65 |
| 2 | 1.0 | 1.5 | 5 | 25 | Dichloromethane | 78 |
| 3 | 1.0 | 1.5 | 2 | 25 | Dichloromethane | 72 |
| 4 | 1.0 | 1.5 | 5 | 50 | Dichloromethane | 85 |
| 5 | 1.0 | 1.5 | 5 | 50 | Toluene | 82 |
| 6 | 1.2 | 1.5 | 5 | 50 | Dichloromethane | 91 |
This table demonstrates how systematic variation of reaction parameters can lead to a significant improvement in product yield.
Catalyst Systems and Reagent Selection in Amine Synthesis
The direct catalytic reductive amination of ketones is a cornerstone for the production of secondary amines. ingentaconnect.com This process typically involves two main steps: the condensation of a ketone (nonan-5-one) with an amine source (ammonia) to form an imine, followed by the hydrogenation of this imine intermediate. tandfonline.com The selection of an appropriate catalyst and reducing agent is critical to maximize yield and selectivity.
Catalyst Systems: Catalysts for reductive amination can be broadly categorized as heterogeneous or homogeneous.
Heterogeneous Catalysts: These are widely used in industrial applications due to their ease of separation and recyclability. ingentaconnect.com Supported noble metal catalysts, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on supports like alumina (B75360) or carbon, are highly effective. researchgate.netacs.org Non-noble metal catalysts, particularly Raney Nickel (Raney-Ni), are also extensively used and offer a cost-effective alternative, though they may sometimes require harsher reaction conditions. frontiersin.orgacs.org For the synthesis of primary amines from ketones and ammonia, Rhone-Poulenc developed a process using highly dispersed nickel on a special silica (B1680970) support, which demonstrated high selectivity.
Homogeneous Catalysts: These catalysts, such as those based on Ruthenium and Iridium complexes, offer high activity and selectivity under milder conditions. acs.orgnih.govorganic-chemistry.org For instance, a catalytic system generated in-situ from a tetranuclear Ru-H complex with a catechol ligand has been shown to be effective for the coupling of primary amines. organic-chemistry.org While often more expensive and difficult to separate from the product, their tunability allows for fine control over the reaction, which is particularly important in complex syntheses. nih.gov
Hydrogen Gas (H₂): Catalytic hydrogenation using H₂ is the most economical and atom-efficient method, making it ideal for large-scale industrial production. acs.orgacsgcipr.org It is typically paired with heterogeneous catalysts like Pd/C or Raney-Ni.
Hydride Reagents: For smaller-scale laboratory syntheses, chemical hydride reagents are more common.
Sodium Borohydride (NaBH₄): A versatile and inexpensive reducing agent. However, it can also reduce the starting ketone, potentially leading to alcohol byproducts. Its reactivity can be modulated by the choice of solvent and additives like boric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful for direct (one-pot) reductive aminations because it is a weaker reducing agent than NaBH₄ and selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the ketone, especially under mildly acidic conditions (pH ~4-5). wikipedia.orgmasterorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is highly effective for reducing imines and is particularly useful for reactions with acid-sensitive functional groups. sciencemadness.orgorganic-chemistry.org It does not readily reduce ketones, making it an excellent choice for direct reductive amination. sciencemadness.org
The following table summarizes common catalyst and reagent combinations for reductive amination.
| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Pd/C, Pt/C, Raney-Ni | Hydrogen (H₂) | Elevated pressure and temperature | Economical, high atom economy, easy product isolation | Requires specialized high-pressure equipment |
| None | Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol (B145695); often with acid catalyst | Inexpensive, readily available | Can reduce the starting ketone, leading to byproducts youtube.com |
| None | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol; pH 4-5 | Selective for imines over ketones, allows for one-pot synthesis masterorganicchemistry.com | Toxic cyanide byproducts, moisture sensitive |
| None | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, highly selective, good for sensitive substrates organic-chemistry.org | Lower hydride efficiency, more expensive |
| Ru or Ir Complexes | Hydrogen (H₂) or Formic Acid | Various organic solvents, often milder T/P | High activity and selectivity, potential for asymmetry | Expensive, catalyst/product separation can be difficult |
Solvent Effects and Reaction Environment Control
The reaction environment, including the choice of solvent and parameters like temperature, pressure, and pH, plays a crucial role in the synthesis of this compound.
Solvent Effects: The solvent can influence the reaction in several ways: it solubilizes reactants, affects the position of the ketone-imine equilibrium, and can impact the activity of the catalyst. tandfonline.com
For reductions using hydride reagents, polar protic solvents like methanol or ethanol are common. organic-chemistry.org However, the choice of solvent must be compatible with the chosen reducing agent. For example, NaBH(OAc)₃ is often used in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org
Computational studies have shown that coordinating solvents, such as water, can lower the activation barrier for the initial nucleophilic attack of the amine on the carbonyl group. nih.gov
Reaction Environment Control:
pH Control: The pH of the reaction medium is a critical parameter, especially in direct reductive aminations. The reaction is typically acid-catalyzed, with an optimal pH range often cited as between 4 and 5. youtube.comlibretexts.org At higher pH, the dehydration of the carbinolamine intermediate is slow, while at lower pH, the amine nucleophile becomes protonated and non-reactive. libretexts.org The presence of an acid co-catalyst can also promote the formation of an iminium intermediate, which is more readily reduced. nih.gov
Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are key variables. tandfonline.com Higher temperatures and pressures generally increase the reaction rate but can also lead to side reactions or catalyst degradation if not optimized. For instance, in the reductive amination of benzaldehyde, increasing hydrogen pressure has been shown to improve the yield of the secondary amine. tandfonline.com
The table below illustrates the impact of different solvents on a representative reductive amination reaction.
| Solvent | Dielectric Constant (ε) | Effect on Reaction |
| 1,2-Dichloroethane (DCE) | 10.4 | Preferred solvent for NaBH(OAc)₃ reductions, good solubility for intermediates. organic-chemistry.org |
| Methanol (MeOH) | 32.7 | Common protic solvent for NaBH₄ and NaBH₃CN reductions, facilitates iminium ion formation. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic solvent, can be used with various reducing agents. |
| Toluene | 2.4 | Allows for azeotropic removal of water, driving imine formation. |
| Water | 80.1 | Can be used in specific biocatalytic or phase-transfer catalysis systems; may promote hydrolysis of the imine. organic-chemistry.orgnih.gov |
Stereochemical Control in the Synthesis of this compound Derivatives
While nonan-5-amine itself is an achiral molecule, the principles of stereochemical control are crucial for the synthesis of its chiral derivatives, which may be of significant interest as building blocks for pharmaceuticals or other functional materials. sigmaaldrich.com Asymmetric synthesis of such derivatives is typically achieved through the asymmetric reductive amination of a prochiral ketone with an amine, or a ketone with a chiral amine derivative.
This control is generally achieved using one of two main strategies:
Chiral Catalysts: The use of a chiral catalyst allows for the direct enantioselective conversion of a prochiral imine (formed in situ from a ketone and an amine) to a chiral amine. Homogeneous catalysts based on Iridium, Rhodium, or Ruthenium, coordinated to chiral ligands, have been developed for this purpose. For example, chiral iridium catalysts (Ir-PSA) have been shown to be highly effective for the asymmetric reductive amination of ketones, yielding optically active amines with high enantioselectivity. kanto.co.jp Nickel catalysts paired with chiral phosphine (B1218219) ligands have also emerged as a versatile system. nih.gov
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In amine synthesis, a common approach is to react a prochiral ketone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine. This forms a diastereomeric mixture of imines, which, after reduction and subsequent removal of the chiral auxiliary, yields an enantioenriched primary or secondary amine. sigmaaldrich.com
Recent advancements in biocatalysis have also introduced the use of enzymes like reductive aminases (RedAms) for the asymmetric synthesis of both primary and secondary amines. rsc.org These enzymes can exhibit excellent enantioselectivity and operate under mild, environmentally friendly conditions, offering a powerful alternative to traditional chemical methods. rsc.org
Chemical Transformations and Reaction Mechanisms of Nonan 5 Amine Hydrochloride
Protonation Equilibria and Salt Formation Dynamics of Nonan-5-amine Hydrochloride
The formation of this compound is a classic acid-base reaction. The lone pair of electrons on the nitrogen atom of nonan-5-amine makes it a Brønsted-Lowry base, readily accepting a proton from an acid. libretexts.orgchemguide.co.uk
Acid-Base Chemistry of Primary Amines and Hydrochloric Acid
Primary amines, like nonan-5-amine, are derivatives of ammonia (B1221849) where one hydrogen atom is replaced by an alkyl group. byjus.comwikipedia.org The nitrogen atom in these amines possesses a lone pair of electrons, which is responsible for their basic character. libretexts.orgchemguide.co.uk When reacted with a strong mineral acid such as hydrochloric acid (HCl), the amine acts as a base and accepts a proton (H⁺) from the acid. youtube.comlibretexts.org This results in the formation of an ammonium (B1175870) salt, in this case, nonan-5-ammonium chloride. lardbucket.orgyoutube.comyoutube.com
The reaction can be represented as: CH₃(CH₂)₃CH(NH₂) (CH₂)₃CH₃ + HCl → [CH₃(CH₂)₃CH(NH₃)⁺(CH₂)₃CH₃]Cl⁻
This acid-base reaction is an equilibrium process. The position of the equilibrium is influenced by the basicity of the amine and the strength of the acid. libretexts.org Aliphatic amines are generally stronger bases than ammonia due to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. youtube.comstudymind.co.uk The formation of the salt is typically favorable and proceeds to completion in the presence of a strong acid like HCl. mnstate.edu
The resulting amine salt, this compound, is an ionic compound and often presents as a crystalline solid. youtube.compressbooks.pub This salt formation significantly alters the physical properties of the compound, most notably increasing its water solubility compared to the free amine, which is often an oily liquid. byjus.comlardbucket.orgpressbooks.pub This property is often utilized in the purification of amines and in the formulation of pharmaceuticals. byjus.comlibretexts.orgspectroscopyonline.com The parent amine can be regenerated from its salt by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). byjus.comyoutube.comyoutube.com
| Reactant | Reagent | Product | Reaction Type |
| Nonan-5-amine | Hydrochloric Acid | This compound | Acid-Base (Salt Formation) |
| This compound | Sodium Hydroxide | Nonan-5-amine | Neutralization |
Influence of Counterion on Reactivity
The chloride counterion (Cl⁻) in this compound is generally considered a spectator ion in many reactions, meaning it does not directly participate in the chemical transformation of the amine moiety. However, its presence has an indirect but significant influence on the reactivity of the amine.
The primary effect of the hydrochloride salt formation is the protonation of the amine group, which deactivates its nucleophilicity. The lone pair on the nitrogen is engaged in a bond with a proton, rendering it unavailable to act as a nucleophile in reactions such as alkylation or acylation. wikipedia.org Therefore, for the amine to react as a nucleophile, it must first be deprotonated, typically by the addition of a base, to regenerate the free amine.
Nucleophilic Reactivity of the Amine Moiety in this compound
As previously mentioned, the protonated nitrogen in this compound is not nucleophilic. To engage in nucleophilic reactions, the free amine must be liberated by the addition of a base. Once deprotonated, nonan-5-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. byjus.comwikipedia.org
Alkylation Reactions of Primary Amine Hydrochlorides
Alkylation of a primary amine like nonan-5-amine with an alkyl halide is a classic example of its nucleophilic character. wikipedia.org However, this reaction is often difficult to control and can lead to a mixture of products. openstax.orglibretexts.org The initial reaction between the primary amine and an alkyl halide produces a secondary amine. This newly formed secondary amine is also nucleophilic and can further react with the alkyl halide to form a tertiary amine, which in turn can be alkylated to a quaternary ammonium salt. libretexts.orglibretexts.orgucalgary.ca
The reaction sequence is as follows:
Primary amine to Secondary amine: R-NH₂ + R'-X → R-NH-R' + HX
Secondary amine to Tertiary amine: R-NH-R' + R'-X → R-N(R')₂ + HX
Tertiary amine to Quaternary ammonium salt: R-N(R')₂ + R'-X → [R-N(R')₃]⁺X⁻
To achieve selective mono-alkylation and form a secondary amine, reaction conditions must be carefully controlled, for instance, by using a large excess of the primary amine. mnstate.edu The hydrohalic acid (HX) produced during the reaction will react with the basic amine to form an amine hydrohalide salt, which can complicate the reaction. dtic.mil To counter this, a base is often added to neutralize the acid as it is formed. dtic.mil
| Reactant | Reagent | Product(s) | Reaction Type |
| Nonan-5-amine | Alkyl Halide | Secondary amine, Tertiary amine, Quaternary ammonium salt | Nucleophilic Alkylation |
Acylation Reactions and Amide Formation from this compound
Primary amines readily undergo acylation with acyl chlorides or acid anhydrides to form amides. byjus.comwikipedia.orgopenstax.org This reaction, known as the Schotten-Baumann reaction when an acyl chloride is used, is a nucleophilic acyl substitution. wikipedia.org The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. studymind.co.uklibretexts.org
The general reaction with an acyl chloride is: R-NH₂ + R'-COCl → R-NH-COR' + HCl
Similar to alkylation, the hydrochloric acid produced will react with the unreacted amine to form the hydrochloride salt. libretexts.orgchemguide.co.uk To drive the reaction to completion, a base, such as pyridine (B92270) or excess amine, is typically added to neutralize the HCl. byjus.commnstate.edu
Acylation is generally a more controlled reaction than alkylation, and over-acylation is not a significant issue because the resulting amide is much less basic and nucleophilic than the starting amine. openstax.org This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. pressbooks.pub
| Reactant | Reagent | Product | Reaction Type |
| Nonan-5-amine | Acyl Chloride | N-substituted Amide | Nucleophilic Acyl Substitution |
| Nonan-5-amine | Acid Anhydride | N-substituted Amide | Nucleophilic Acyl Substitution |
Reactions with Carbonyl Compounds (e.g., Aldehydes and Ketones)
Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). wikipedia.orgchemistrysteps.com This reaction is a nucleophilic addition to the carbonyl group followed by the elimination of a water molecule. The reaction is typically carried out under mildly acidic conditions (pH 4-5), which serves to activate the carbonyl group for nucleophilic attack without fully protonating the amine nucleophile. chemistrysteps.com
The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. chemistrysteps.com This intermediate is then dehydrated to form the imine. The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing water as it is formed. chemistrysteps.com
The general reaction is: R-NH₂ + R'-CO-R'' ⇌ R-N=C(R')R'' + H₂O
This reaction is fundamental in organic synthesis and is also significant in biological systems. nih.gov
Role as a Bifunctional Reagent in Advanced Organic Transformations
Radical Aminochlorination Reactions
While specific studies detailing the use of this compound in radical aminochlorination are not prevalent in the reviewed literature, the general reactivity of amine hydrochlorides in such transformations provides a strong basis for its potential application. A key example is the copper-catalyzed aminochlorination of maleimides, where amine hydrochlorides serve as bifunctional reagents, providing both the amino group and the chlorine atom. rsc.org
In these reactions, the amine hydrochloride salt is not merely a source of the amine but also an active participant in the halogenation step, a departure from its traditional role where the hydrochloride is often considered a waste byproduct. rsc.org This novel approach highlights the untapped potential of simple salts like this compound in radical reactions.
The general mechanism for such a transformation, which can be extrapolated to this compound, is proposed to involve the following key steps:
Generation of an Amine Radical: The secondary amine, in equilibrium with its hydrochloride salt, can be oxidized to form an aminyl radical.
Radical Addition: This aminyl radical then adds to the alkene (e.g., maleimide), generating a carbon-centered radical intermediate.
Halogen Abstraction: The carbon-centered radical abstracts a chlorine atom from another molecule of the amine hydrochloride or a related species, yielding the aminochlorinated product and propagating the radical chain.
The efficiency and selectivity of these reactions are often dependent on the catalyst, solvent, and the specific structure of the amine hydrochloride.
To illustrate the potential of this methodology, consider the following hypothetical reaction scheme involving this compound and an N-substituted maleimide:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| N-Phenylmaleimide | This compound | Cu(I) salt | 3-Chloro-4-(nonan-5-ylamino)-1-phenylpyrrolidine-2,5-dione |
This table represents a potential application based on the known reactivity of other amine hydrochlorides in similar reactions.
Mechanistic Investigations of Bifunctional Catalysis
The mechanistic intricacies of bifunctional catalysis involving amine hydrochlorides are a subject of ongoing research. The simultaneous presence of an acidic proton and a halide anion allows for a cooperative effect in catalytic cycles. The ammonium ion can act as a proton donor to activate substrates or stabilize intermediates, while the chloride ion can participate as a nucleophile or a halogen source.
While direct mechanistic studies on this compound are scarce, research on other bifunctional catalysts provides valuable insights. For instance, studies on bifunctional acid-base catalysts have shown that the cooperative action of both acidic and basic sites can significantly enhance reaction rates and selectivities compared to catalysts possessing only one type of active site.
In the context of radical aminochlorination, the bifunctional nature of the amine hydrochloride is crucial. The hydrochloride not only provides the chlorine atom but also maintains the appropriate pH of the reaction medium, which can influence the stability of radical intermediates and the efficiency of the catalytic system.
Further research, including kinetic studies and computational modeling, is necessary to fully elucidate the specific mechanistic pathways through which this compound and other similar compounds exert their bifunctional catalytic activity. Such investigations would pave the way for the rational design of more efficient and selective organic transformations.
Advanced Analytical Techniques for Characterization of Nonan 5 Amine Hydrochloride in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Nonan-5-amine Hydrochloride
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a precise map of the molecular framework.
High-Resolution ¹H NMR Spectroscopic Analysis
High-resolution ¹H NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The protonated amine (-NH₃⁺) protons typically exhibit a broad signal due to hydrogen bonding and rapid exchange with any present water molecules. The chemical shift of these protons can vary but is generally found in the downfield region of the spectrum. libretexts.org
The hydrogens on the carbon atom directly attached to the nitrogen (C5) are deshielded by the electron-withdrawing ammonium (B1175870) group and are expected to appear at a chemical shift of approximately 2.3-3.0 ppm. libretexts.org The other protons along the nonane (B91170) chain will show characteristic multiplets, with chemical shifts decreasing as their distance from the ammonium group increases. The terminal methyl (CH₃) protons at the C1 and C9 positions would be the most shielded and appear furthest upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
| -NH₃⁺ | Variable, broad |
| H-5 | ~3.0 |
| H-4, H-6 | ~1.6 |
| H-3, H-7 | ~1.3 |
| H-2, H-8 | ~1.3 |
| H-1, H-9 | ~0.9 |
Note: These are predicted values and can be influenced by solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. In this compound, due to the molecule's symmetry, only five distinct carbon signals are expected in a broadband decoupled spectrum. The carbon atom bonded to the nitrogen (C5) will be the most deshielded, appearing at the lowest field. The chemical shifts of the other carbon atoms will incrementally decrease towards the terminal methyl carbons (C1 and C9), which will be the most shielded. youtube.comyoutube.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C5 | ~50-60 |
| C4, C6 | ~30-40 |
| C3, C7 | ~20-30 |
| C2, C8 | ~20-25 |
| C1, C9 | ~14 |
Note: These are predicted values and can be influenced by solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Conformation and Connectivity
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons along the alkyl chains. For instance, the proton at C5 would show a correlation with the protons at C4 and C6. This allows for the tracing of the entire carbon backbone through its attached protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.eduyoutube.com Each peak in the HSQC spectrum links a specific proton signal on one axis to its attached carbon signal on the other axis. This is invaluable for assigning the carbon signals based on the already determined proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.eduyoutube.com For this compound, an HMBC spectrum would show a correlation between the -NH₃⁺ protons and the C5 carbon, as well as the C4 and C6 carbons. It would also reveal long-range correlations along the alkyl chains, further solidifying the structural assignment.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: Characteristic Absorption Bands of Amine Hydrochlorides
The IR spectrum of this compound is dominated by absorptions characteristic of an amine salt. The most prominent feature is the broad and strong absorption band for the N-H stretching vibrations of the ammonium group (-NH₃⁺). This band typically appears in the region of 3200-2800 cm⁻¹. researchgate.netspectroscopyonline.com Within this broad envelope, the asymmetric and symmetric stretching bands can often be discerned.
Another key feature for primary amine salts is the presence of two bands corresponding to the asymmetric and symmetric N-H bending (deformation) vibrations. The asymmetric bend is generally found between 1625-1560 cm⁻¹, while the symmetric bend appears in the 1550-1500 cm⁻¹ range. spectroscopyonline.com The C-H stretching vibrations of the nonane chain will be observed around 2950-2850 cm⁻¹. pressbooks.pub
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Strong, Broad |
| C-H Stretch | 2950 - 2850 | Strong |
| N-H Bend (Asymmetric) | 1625 - 1560 | Medium |
| N-H Bend (Symmetric) | 1550 - 1500 | Medium |
Raman Spectroscopy: Complementary Vibrational Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability of the molecule. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.
For this compound, the symmetric vibrations of the carbon skeleton are often more prominent in the Raman spectrum. This can provide a clear "fingerprint" of the molecule, aiding in its identification. The N-H stretching and bending vibrations are also observable in the Raman spectrum, though they may be weaker than in the IR spectrum. researchgate.net The combination of both IR and Raman data provides a more complete vibrational analysis of the compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise molecular weight information and characteristic fragmentation patterns that serve as a molecular fingerprint. For nonan-5-amine (the free base), the nominal molecular weight is 143 g/mol . nih.gov In the gas phase, the protonated molecule [M+H]⁺ would be observed.
Analysis of the free base, 5-aminononane, by electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern. The base peak in the spectrum is typically observed at an m/z of 86. nih.gov This corresponds to the cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for aliphatic amines, resulting in a stable iminium ion.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds like this compound. Because the sample is already a salt, it readily forms ions in solution. In positive ion mode ESI-MS, the amine group is easily protonated, leading to the prominent detection of the protonated molecule, [M+H]⁺, where M is the free amine. This allows for the direct and accurate determination of the molecular weight of the free base. nih.gov
The primary advantage of ESI-MS is its ability to transfer ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for detection. This is crucial for obtaining clear molecular weight information. The technique is highly sensitive and can be coupled with liquid chromatography for mixture analysis. nih.gov The use of solvents like acetonitrile (B52724) and water is common, though care must be taken as some nitriles can be reduced to their corresponding amines under certain ESI-MS conditions. nih.govresearchgate.net
Table 1: ESI-MS Data for Nonan-5-amine
| Parameter | Expected Value | Description |
| Ionization Mode | Positive | Facilitates protonation of the amine group. |
| Observed Ion | [C₉H₂₁N + H]⁺ | Protonated molecular ion of the free amine. |
| Expected m/z | 144.18 | Calculated mass-to-charge ratio for the protonated molecule. |
Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. In the case of this compound, the protonated molecule ([M+H]⁺ at m/z 144) would be isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.
The resulting product ion spectrum is characteristic of the molecule's structure. For nonan-5-amine, the primary fragmentation pathway involves the cleavage of the carbon-carbon bonds adjacent to the C-N bond. This would lead to the neutral loss of a butyl radical (C₄H₉) or a butene molecule (C₄H₈), generating specific product ions that confirm the position of the amine group at the 5-position of the nonane chain. This detailed fragmentation analysis is invaluable for distinguishing it from other isomers. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the compound. For this compound, this analysis would reveal the exact bond lengths, bond angles, and conformation of the nonan-5-ammonium cation and the position of the chloride anion within the crystal lattice. nih.gov
The process involves growing a high-quality single crystal, which can be challenging. researchgate.net Once obtained, the crystal is mounted and irradiated with X-rays. The resulting diffraction data are used to solve and refine the crystal structure. The analysis confirms the molecular connectivity and provides insight into intermolecular interactions, such as hydrogen bonding between the ammonium group (N⁺-H) and the chloride anion (Cl⁻), which stabilize the crystal packing. nih.govacs.org
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity analysis of non-polar to polar compounds. For this compound, a reversed-phase HPLC method is typically employed. nih.gov In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and ensure the amine is in its protonated form.
The compound is separated from non-polar impurities, which are retained longer on the column, and from more polar impurities, which elute earlier. A detector, such as an ultraviolet (UV) detector (if the compound is derivatized or contains a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is used for quantification. Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of specificity for identification and quantification. bldpharm.com
Table 2: Illustrative HPLC Method Parameters
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elutes the compound; acid ensures protonation. |
| Detection | ELSD, CAD, or MS | Universal detection or specific mass identification. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of primary amines like nonan-5-amine can be problematic due to their polarity and tendency to interact with the stationary phase, leading to poor peak shapes (tailing) and low reproducibility. vt.edu
To overcome these issues, two main approaches are used:
Derivatization : The amine is chemically modified to create a more volatile and less polar derivative. Reagents such as propyl chloroformate or benzoyl chloride can be used to convert the amine into a carbamate (B1207046) or an amide, respectively, which exhibit better chromatographic behavior. vt.edunih.gov
Specialized Columns : The use of specialized GC columns, such as those with a base-deactivated stationary phase (e.g., "amine columns"), can allow for the direct analysis of underivatized amines by minimizing adsorptive interactions. nih.gov
When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation efficiency and sensitivity for purity analysis and the quantification of volatile impurities. ccsknowledge.combre.com
Elemental Analysis (CHN) for Empirical Formula Verification
Elemental analysis, specifically CHN analysis, is a cornerstone technique in the characterization of novel chemical compounds. This analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The resulting data is crucial for verifying the empirical formula of a synthesized compound, such as this compound. By comparing the experimentally determined percentages with the theoretically calculated values based on the proposed molecular formula, researchers can confirm the purity and elemental composition of the substance.
The theoretical elemental composition of this compound is calculated from its molecular formula, C₉H₂₂ClN. This is derived from the formula of the free base, nonan-5-amine (C₉H₂₁N), with the addition of one molecule of hydrogen chloride (HCl).
The process of CHN analysis typically involves the high-temperature combustion of a small, precisely weighed sample in the presence of excess oxygen. This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. These resulting gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector. The masses of C, H, and N in the original sample are calculated from the masses of CO₂, H₂O, and N₂ produced.
In the context of this compound, CHN analysis serves to confirm that the salt formation has occurred correctly and that the compound is free from significant impurities. A close correlation between the experimental and theoretical values provides strong evidence for the compound's assigned structure and purity.
Below is a data table presenting the theoretical elemental composition of this compound. As specific experimental research findings for this compound are not publicly available, this table illustrates the expected values that would be used for verification purposes in a research setting.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 60.14 |
| Hydrogen | H | 1.008 | 22 | 22.176 | 12.35 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.73 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.79 |
| Total | C₉H₂₂ClN | 179.73 | 100.00 |
Note: Atomic masses are rounded for clarity.
Advanced Applications of Nonan 5 Amine Hydrochloride and Its Derivatives in Chemical Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The reactivity of the secondary amine in nonan-5-amine hydrochloride, coupled with the lipophilic nature of its nonyl backbone, positions it as a strategic building block in organic synthesis. It serves as a precursor for the construction of intricate molecular architectures, particularly nitrogen-containing cyclic systems and specialty chemicals.
Precursor for Nitrogen-Containing Heterocycles and Bicyclic Systems
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. While direct literature detailing the use of this compound in the synthesis of such systems is not extensively available, the principles of organic synthesis suggest its utility as a precursor. The secondary amine can participate in various cyclization reactions to form heterocyclic rings. For instance, through reactions with appropriate difunctional reagents, it can be envisioned as a starting material for the synthesis of substituted piperidines, pyrrolidines, or larger macrocycles.
Furthermore, the nonan-5-amine framework can be incorporated into the synthesis of bicyclic systems. The construction of bicyclo[3.3.1]nonanes and their heteroanalogues, such as azabicyclo[3.3.1]nonanes, often involves multi-step synthetic sequences where an amine functionality is crucial for ring formation. taylorfrancis.com The strategic placement of the amine group in nonan-5-amine could be exploited in intramolecular cyclization reactions to forge the second ring of a bicyclic structure. For example, derivatives of nonan-5-amine bearing appropriate functional groups on the alkyl chain could undergo intramolecular reactions to form bridged bicyclic systems.
| Heterocycle Class | Potential Synthetic Route from Nonan-5-amine derivative | Key Reaction Type |
| Substituted Piperidines | Reaction with a 1,5-dihaloalkane | Nucleophilic Substitution |
| Substituted Pyrrolidines | Reaction with a 1,4-dihaloalkane | Nucleophilic Substitution |
| Azabicyclo[x.y.z]alkanes | Intramolecular cyclization of a functionalized nonan-5-amine derivative | Intramolecular Amination/Alkylation |
Building Block in the Development of Specialty Chemicals
Specialty chemicals are valued for their specific functions and performance. Long-chain aliphatic amines and their salts are recognized as important intermediates in the chemical industry for the production of a variety of these specialized substances. beilstein-journals.org this compound, as a member of this class, can be derivatized to produce a range of specialty chemicals.
The amine functionality allows for its conversion into various derivatives such as amides, sulfonamides, and more complex nitrogen-containing compounds. These derivatives can find applications as surfactants, emulsifiers, and additives in various formulations. The long alkyl chain imparts surface-active properties, making its derivatives potentially useful in applications requiring modification of interfacial tension. For example, quaternization of the amine would lead to the formation of a quaternary ammonium (B1175870) salt, a class of compounds widely used as surfactants, phase-transfer catalysts, and biocides.
Application in Industrial Processes (Non-Clinical)
Beyond its role as a synthetic intermediate, this compound and its derivatives have potential applications in various industrial processes, primarily leveraging the chemical properties of the amine salt.
Corrosion Inhibition Studies and Amine Salt Formation in Industrial Systems
Corrosion of metallic infrastructure, particularly in the oil and gas industry, is a significant economic and safety concern. Amine salts are a well-established class of corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This protective layer impedes the electrochemical processes of corrosion.
While specific studies on this compound are not prevalent, the general mechanism of action for amine-based corrosion inhibitors is well-documented. The amine group can protonate in acidic environments, forming an ammonium cation that can interact with the negatively charged metal surface. The long alkyl chain of the nonan-5-amine moiety would contribute to the formation of a dense, hydrophobic barrier, further preventing contact with corrosive agents like water and acids. The effectiveness of such inhibitors often increases with concentration, leading to a higher degree of surface coverage.
| Factors Influencing Corrosion Inhibition by Amine Salts |
| Concentration of the Inhibitor: Higher concentrations generally lead to better surface coverage and increased inhibition efficiency. |
| Nature of the Metal Surface: The adsorption process is dependent on the specific metal and its surface properties. |
| Corrosive Environment: The effectiveness can vary with the pH, temperature, and presence of different corrosive species. |
| Structure of the Amine: The length of the alkyl chain and the nature of the amine (primary, secondary, tertiary) influence the packing and stability of the protective film. |
Role in Polymer Chemistry or Materials Science
The incorporation of aliphatic amines into polymers can significantly influence their properties and applications. Long-chain aliphatic amines are known to be used as catalysts in the production of polyurethane foams. beilstein-journals.org In this role, the amine facilitates the reaction between the isocyanate and polyol components.
While direct evidence for the use of this compound as a monomer in polymerization is limited, its amine functionality presents possibilities for its incorporation into polymer backbones or as pendant groups. For instance, it could react with diacids or diacyl chlorides to form polyamides. The long, flexible nonyl group could impart specific properties to the resulting polymer, such as increased hydrophobicity, lower glass transition temperature, and improved solubility in nonpolar solvents.
Furthermore, derivatives of nonan-5-amine could be used to functionalize existing polymers, thereby modifying their surface properties or introducing new functionalities. For example, grafting onto a polymer backbone could enhance its adhesive properties or its compatibility with other materials.
Research in Medicinal Chemistry as a Scaffold Component or Ligand (without clinical data)
In the realm of medicinal chemistry, the development of novel therapeutic agents often relies on the design and synthesis of molecules with specific three-dimensional structures that can interact with biological targets. Aliphatic amines are common features in many biologically active compounds.
This compound, with its defined stereochemistry at the C5 position (if resolved into its enantiomers), offers a simple yet versatile scaffold for the construction of new molecular entities. A chemical scaffold is a core structure upon which various substituents can be attached to create a library of compounds for biological screening. The nonan-5-amine framework provides a lipophilic backbone that can be functionalized at the nitrogen atom to explore interactions with biological receptors.
Moreover, the amine functionality can act as a ligand, coordinating to metal ions in metalloenzymes or synthetic metal-based therapeutic agents. The design of ligands is a critical aspect of medicinal inorganic chemistry, where the ligand structure modulates the reactivity and targeting of the metal center. While specific research utilizing this compound as a ligand in a medicinal context is not widely reported, its fundamental coordinating ability is inherent to its chemical nature. The nonyl group could also play a role in modulating the lipophilicity of a metal complex, which is a key parameter influencing its pharmacokinetic properties.
Design and Synthesis of Novel Amine Derivatives for Biological Investigation
The synthesis of novel derivatives of nonan-5-amine is a key area of investigation for developing new therapeutic agents. The structural simplicity of nonan-5-amine, featuring a central secondary amine flanked by two butyl chains, offers a versatile scaffold for chemical modification. The primary goal in designing such derivatives is to introduce new pharmacophores or modify existing physicochemical properties to enhance biological activity, selectivity, and pharmacokinetic profiles.
One common synthetic strategy involves the N-alkylation or N-arylation of the parent amine. For instance, coupling nonan-5-amine with various heterocyclic halides, such as substituted pyrimidines, can yield novel compounds for biological screening. nih.gov The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of nonan-5-amine attacks the electrophilic carbon of the halide. The choice of the heterocyclic moiety is often guided by its known interaction with specific biological targets.
Another approach is the formation of amide or sulfonamide linkages. Reacting nonan-5-amine with activated carboxylic acids (e.g., acyl chlorides) or sulfonyl chlorides introduces polar functional groups that can participate in hydrogen bonding with biological receptors. These modifications can significantly alter the molecule's solubility and binding affinity. The synthesis process often requires careful control of reaction conditions, such as temperature and the choice of base, to achieve high yields and purity. acs.org
The following table outlines a representative synthesis of a hypothetical nonan-5-amine derivative designed for biological evaluation, based on established synthetic methodologies for similar amine compounds. nih.gov
Table 1: Synthesis of a Hypothetical N-(pyrimidin-4-yl)nonan-5-amine Derivative
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Purpose of Modification |
|---|
The characterization of these newly synthesized derivatives relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their chemical structures before they proceed to biological testing.
Structure-Activity Relationship (SAR) Studies of Nonan-5-amine Derivatives (pre-clinical/theoretical)
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by systematically modifying their chemical structure and observing the effect on their potency and selectivity. For nonan-5-amine derivatives, SAR studies would theoretically focus on understanding how changes to the alkyl chains and substitutions on the nitrogen atom influence their interaction with a specific biological target.
A key area of investigation in the SAR of nonan-5-amine derivatives would be the impact of the lipophilicity of the alkyl chains. Altering the length or branching of the two butyl groups can affect the compound's ability to cross cell membranes and fit into the hydrophobic pockets of a target protein. For example, increasing the chain length might enhance binding affinity up to a certain point, after which steric hindrance could lead to a decrease in activity.
Another critical aspect of the SAR would involve modifications at the nitrogen atom. Introducing different substituents, such as aromatic rings, heterocyclic systems, or hydrogen-bond donors/acceptors, can dramatically alter the compound's electronic properties and binding modes. The goal is to identify substituents that provide optimal interactions with the target, leading to improved efficacy. nih.govnih.gov
The following interactive table presents a theoretical SAR study for a series of hypothetical nonan-5-amine derivatives targeting a generic protein receptor.
Table 2: Theoretical Structure-Activity Relationship of Nonan-5-amine Derivatives
| Compound ID | Modification from Nonan-5-amine | Hypothetical IC₅₀ (nM) | SAR Interpretation |
|---|---|---|---|
| N5A-01 | None (Parent Compound) | 5000 | Baseline activity. |
| N5A-02 | N-methylation | 2500 | Small alkyl substitution may improve hydrophobic interactions. |
| N5A-03 | N-benzylation | 800 | Introduction of an aromatic ring likely leads to beneficial π-stacking interactions with the receptor. |
| N5A-04 | Replacement of one butyl chain with a hexyl chain | 3500 | Increased lipophilicity may slightly improve binding. |
| N5A-05 | N-acetylation | >10000 | The introduction of a carbonyl group may create unfavorable steric or electronic interactions, reducing activity. |
These theoretical studies guide medicinal chemists in the rational design of more potent and selective analogs for further pre-clinical development.
Utilization as a Reagent or Catalyst in Specific Organic Reactions
Beyond its potential in medicinal chemistry, this compound and its free base form can serve as valuable reagents or catalysts in organic synthesis. As a primary amine, it possesses a nucleophilic nitrogen atom and can act as a base, making it suitable for a range of chemical transformations.
Catalytic Applications in Stereoselective Synthesis
Primary amines are known to be effective organocatalysts in various stereoselective reactions, primarily through the formation of enamine or iminium ion intermediates. Nonan-5-amine, as a simple and sterically accessible primary amine, could theoretically be employed in such catalytic cycles.
In enamine catalysis, the amine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. This enamine can then react with an electrophile in a stereocontrolled manner, guided by the chiral environment created by the catalyst or its additives. Although nonan-5-amine itself is achiral, it could be used in conjunction with a chiral acid or as a component of a more complex catalytic system to induce asymmetry. The relatively unhindered nature of the nitrogen atom in nonan-5-amine could facilitate rapid catalyst turnover.
Potential stereoselective reactions where nonan-5-amine could be explored as a catalyst component are summarized in the table below.
Table 3: Potential Catalytic Applications in Stereoselective Synthesis
| Reaction Type | Role of Nonan-5-amine | Key Intermediate | Product Type |
|---|---|---|---|
| Asymmetric Aldol (B89426) Reaction | Formation of a nucleophilic enamine with a ketone donor. | Enamine | β-Hydroxy ketone |
| Asymmetric Michael Addition | Formation of a nucleophilic enamine that adds to an α,β-unsaturated carbonyl. | Enamine | 1,5-Dicarbonyl compound |
The development of new catalytic systems often involves screening simple amines like nonan-5-amine to establish baseline reactivity before moving to more complex, chiral catalysts.
Functional Group Interconversion Reagent
Nonan-5-amine is a useful reagent for functional group interconversions, which are fundamental transformations in multi-step organic synthesis. imperial.ac.uk Its primary amine functionality allows it to participate in reactions that convert one functional group into another, typically through nucleophilic attack or condensation.
One of the most common applications for a primary amine is in the synthesis of imines from aldehydes or ketones. This reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the imine product. The resulting imine can then be used in subsequent reactions or reduced to form a secondary amine.
Another key functional group interconversion is the formation of amides from carboxylic acids or their derivatives (e.g., acyl chlorides, esters). The direct reaction with a carboxylic acid requires high temperatures or the use of coupling agents to activate the carboxyl group. The reaction with more reactive acyl chlorides, however, proceeds readily at lower temperatures. organic-chemistry.org These conversions are central to the synthesis of a wide array of molecules, including pharmaceuticals and polymers.
The table below details some of the primary functional group interconversions that can be achieved using nonan-5-amine.
Table 4: Functional Group Interconversions Using Nonan-5-amine
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Aldehyde/Ketone | Nonan-5-amine, acid catalyst | Imine | Condensation |
| Carboxylic Acid | Nonan-5-amine, coupling agent (e.g., DCC) | Amide | Acylation |
| Acyl Chloride | Nonan-5-amine, base | Amide | Nucleophilic Acyl Substitution |
The utility of nonan-5-amine as a reagent lies in its straightforward reactivity and the introduction of a non-polar C₉H₁₉ group into the target molecule.
Future Directions and Emerging Research Avenues for Nonan 5 Amine Hydrochloride
Development of More Sustainable Synthetic Routes
The traditional synthesis of secondary amines often involves multi-step processes with low atom economy and the use of hazardous reagents. researchgate.net Future research will undoubtedly focus on developing greener and more efficient methods for the synthesis of nonan-5-amine hydrochloride. A particularly promising approach is the catalytic reductive amination of nonan-5-one with an amine source. This method, often considered a green chemical process, can be performed in a single pot under mild conditions, significantly reducing waste and energy consumption. wikipedia.orgacsgcipr.org
Further advancements are anticipated in the use of heterogeneous catalysts, such as nickel-based systems, which offer the advantages of easy separation and recyclability. wikipedia.org The direct reductive coupling of nitro compounds with ketones is another emerging green route for the synthesis of secondary amines, which could be adapted for this compound production. frontiersin.org
Biocatalysis represents a frontier in sustainable synthesis. The use of enzymes like amine dehydrogenases (AmDHs) and imine reductases (IREDs) for the reductive amination of ketones offers remarkable selectivity and efficiency under environmentally benign aqueous conditions. rsc.orgacs.org Researchers are actively exploring and engineering these enzymes to broaden their substrate scope, which could pave the way for a biocatalytic route to this compound. nih.govresearchgate.netacs.orgfrontiersin.org Such enzymatic processes not only enhance the sustainability of the synthesis but can also offer high stereoselectivity, an important consideration for potential pharmaceutical applications. rsc.orgacs.org
| Synthetic Route | Key Advantages | Emerging Research Focus |
| Catalytic Reductive Amination | High atom economy, one-pot synthesis, mild conditions wikipedia.orgacsgcipr.org | Development of reusable heterogeneous catalysts wikipedia.org |
| Biocatalytic Reductive Amination | High selectivity, environmentally benign, potential for stereocontrol rsc.orgacs.org | Enzyme engineering for broader substrate scope nih.govresearchgate.netfrontiersin.org |
| Direct Reductive Coupling | Use of readily available nitro compounds frontiersin.org | Design of efficient non-noble metal catalysts frontiersin.org |
Exploration of Novel Reactivity and Unprecedented Transformations
The reactivity of the N-H bond and the lone pair of electrons on the nitrogen atom in this compound offers a rich playground for exploring novel chemical transformations. While acylation and alkylation are well-established reactions for secondary amines, future research is expected to delve into more complex and catalytic applications. britannica.com
One exciting avenue is the use of this compound and its derivatives as ligands in transition-metal catalysis. The steric bulk of the two n-butyl groups could influence the selectivity and activity of catalytic processes. Furthermore, the development of new catalytic methods for C-H functionalization of aliphatic amines is a rapidly growing field. nih.gov Applying these methods to nonan-5-amine could lead to the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science.
The photochemical and electrochemical activation of amines are also emerging as powerful tools in organic synthesis. rsc.orgnih.gov Investigating the behavior of this compound under such conditions could reveal unprecedented reactivity patterns, leading to the discovery of new synthetic methodologies. For instance, the generation of α-amino radicals from secondary amines has been shown to be a versatile strategy for the formation of C-C bonds. nih.gov
| Research Area | Potential Application | Key Research Question |
| Transition-Metal Catalysis | Asymmetric synthesis, cross-coupling reactions | How does the structure of nonan-5-amine influence catalyst performance? |
| C-H Functionalization | Late-stage modification of complex molecules | Can we achieve site-selective functionalization of the nonyl chains? nih.gov |
| Photochemistry/Electrochemistry | Novel bond formations, green synthesis rsc.orgnih.gov | What are the unique reactive intermediates generated from this compound? |
Advanced Materials Science Applications Based on this compound Scaffolds
The amphiphilic nature of this compound, arising from its long, nonpolar alkyl chains and the polar amine hydrochloride head, makes it an intriguing building block for advanced materials. The self-assembly of such amphiphilic molecules in aqueous solutions can lead to the formation of various nanostructures, such as micelles, vesicles, and liquid crystals. nih.govdiva-portal.orgrsc.org Future research could focus on controlling the self-assembly of this compound and its derivatives to create functional nanomaterials for applications in drug delivery, sensing, and catalysis. nih.gov
The incorporation of this compound into polymeric structures is another promising area. It can be used as a monomer or a modifying agent to introduce amino groups into polymers. rug.nlresearchgate.net These amino groups can serve as cross-linking sites, impart pH-responsiveness, or act as binding sites for other molecules. For example, polymers containing secondary amine functionalities can be used as functional coatings, adhesives, and in the development of "smart" materials that respond to environmental stimuli. rsc.org The encapsulation of amines is also a significant area of research for the development of self-healing materials and smart adhesives. acs.org
| Material Type | Potential Application | Key Research Focus |
| Self-Assembled Nanostructures | Drug delivery, nanoreactors nih.gov | Controlling morphology and function through molecular design diva-portal.org |
| Functional Polymers | pH-responsive materials, coatings, adhesives rsc.org | Synthesis of well-defined polymers incorporating nonan-5-amine rug.nlresearchgate.net |
| Encapsulated Amines | Self-healing materials, controlled release systems acs.org | Development of robust and stimuli-responsive microcapsules |
Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Applications
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. openreview.netnips.cc For this compound, these computational tools can be employed to predict its reactivity in various chemical transformations. By training ML models on large datasets of known reactions, it is possible to forecast the outcome of a reaction with a high degree of accuracy, thereby accelerating the discovery of new synthetic routes and applications. mit.edu
Furthermore, ML models can be developed to predict the physicochemical properties of molecules based on their structure. acs.orgnih.gov For this compound and its derivatives, this could involve predicting properties such as solubility, pKa, and their performance in specific applications, such as their efficacy as corrosion inhibitors or surfactants. This predictive capability can guide experimental work, saving time and resources. For instance, quantitative structure-property relationship (QSPR) models can be developed to correlate the molecular structure of amines with their performance in CO2 capture, and similar models could be adapted for other applications of this compound. acs.orgnih.gov
| AI/ML Application | Potential Impact | Research Goal |
| Reaction Prediction | Accelerated discovery of new synthetic methods openreview.net | Development of accurate models for predicting the reactivity of secondary amines mit.edu |
| Property Prediction | Efficient design of molecules with desired properties | Creation of QSPR models for applications like corrosion inhibition or surfactancy acs.orgnih.gov |
| Retrosynthesis Planning | Automated design of synthetic routes | Integration of this compound into AI-driven retrosynthesis software |
Role in Green Chemistry and Sustainable Chemical Manufacturing
The principles of green chemistry are increasingly guiding chemical research and industrial processes. This compound and similar long-chain aliphatic amines have a significant role to play in this transition towards sustainability. juchucast.comemailwire.com One of the most promising applications is in the development of biodegradable surfactants. nih.gov The linear alkyl chains of nonan-5-amine suggest that it could be a precursor to surfactants that are more readily biodegradable than their branched or aromatic counterparts. whamine.comnih.govresearchgate.net
| Green Chemistry Aspect | Potential Contribution of this compound | Research Direction |
| Biodegradable Surfactants | Precursor to environmentally friendly cleaning agents nih.gov | Investigating the biodegradability and performance of nonan-5-amine-based surfactants whamine.comnih.gov |
| Renewable Feedstocks | Reducing reliance on fossil fuels rsc.org | Developing synthetic pathways from biomass-derived starting materials |
| Sustainable Manufacturing | Greener production of agrochemicals and pharmaceuticals emailwire.comevonik.comfirsthope.co.in | Optimizing synthetic routes to maximize atom economy and minimize waste acsgcipr.org |
Q & A
Q. Basic Research Focus
- HPLC-UV/MS : Use a polar-embedded C18 column (e.g., Waters Atlantis T3) with 0.1% formic acid in water/acetonitrile for separation. MS detection in positive ion mode (m/z 160.2 [M+H]+) enhances specificity .
- NMR : 1H/13C NMR in D2O with trimethylsilylpropanoic acid (TSP) as an internal reference to confirm structure.
Advanced Application
For trace analysis in biological samples (e.g., plasma), employ solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges. Validate recovery rates (≥85%) and matrix effects using isotopically labeled internal standards (e.g., d4-nonan-5-amine hydrochloride) .
How should stability studies be designed to assess this compound under varying storage conditions?
Advanced Research Focus
Follow ICH Q1A guidelines with accelerated (40°C/75% RH) and long-term (25°C/60% RH) stability testing. Key parameters:
Q. Example Stability Protocol :
| Condition | Duration | Key Metrics |
|---|---|---|
| 40°C/75% RH | 6 months | Impurity profile, moisture content |
| Light exposure | 1.2M lux | Photodegradant identification |
| pH 3–9 solutions | 48 hrs | Hydrolysis susceptibility |
What strategies mitigate amine-related side reactions during derivatization of this compound?
Advanced Research Focus
Secondary amine formation or N-oxide byproducts can occur during functionalization. Mitigation strategies:
- Protecting groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to block reactive sites.
- Reaction medium : Conduct reactions in anhydrous dichloromethane with molecular sieves to limit hydrolysis.
- Real-time monitoring : Employ inline Raman spectroscopy to track reaction progress .
How can this compound be integrated into drug delivery systems without compromising stability?
Advanced Research Focus
For hydrogel or nanoparticle formulations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
